molecular formula C21H17N3O2S2 B3212684 5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 1105209-73-1

5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No.: B3212684
CAS No.: 1105209-73-1
M. Wt: 407.5
InChI Key: DHZBUGBDEYJONI-UHFFFAOYSA-N
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Description

5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole in the presence of a palladium catalyst.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated furan reacts with a pyridine derivative.

    Final Coupling: The final step involves coupling the thiazole and furan intermediates through a thioether linkage, followed by the formation of the carboxamide group via an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors

Properties

IUPAC Name

5-[(4-phenyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c25-20(23-12-16-8-4-5-11-22-16)19-10-9-17(26-19)13-27-21-24-18(14-28-21)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZBUGBDEYJONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Reactant of Route 2
5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Reactant of Route 3
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5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Reactant of Route 4
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5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Reactant of Route 6
5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

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